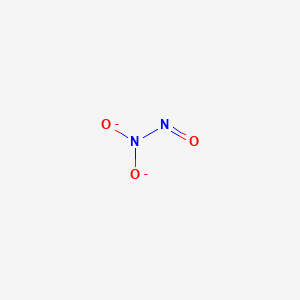
Dimethyl 2,3-bis(sulfanyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,3-bis(sulfanyl)butanedioate, also known as DMBSB, is a chemical compound that has been widely studied in the field of organic chemistry. It is a sulfur-containing compound that has shown promising results in various scientific research applications.
作用機序
The mechanism of action of Dimethyl 2,3-bis(sulfanyl)butanedioate is not fully understood, but it is believed to involve the sulfur atoms in the molecule. The sulfur atoms in Dimethyl 2,3-bis(sulfanyl)butanedioate can act as nucleophiles, attacking electrophilic centers in other molecules. This makes Dimethyl 2,3-bis(sulfanyl)butanedioate a useful reagent in organic synthesis reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of Dimethyl 2,3-bis(sulfanyl)butanedioate. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments.
実験室実験の利点と制限
One advantage of using Dimethyl 2,3-bis(sulfanyl)butanedioate in lab experiments is its stability. It is a solid compound that can be easily stored and transported. In addition, Dimethyl 2,3-bis(sulfanyl)butanedioate is relatively inexpensive compared to other sulfur-containing compounds. However, one limitation is that it can be difficult to handle due to its strong odor and potential toxicity.
将来の方向性
There are several future directions for research involving Dimethyl 2,3-bis(sulfanyl)butanedioate. One area of interest is its potential as a reducing agent in organic synthesis. Further studies could explore the use of Dimethyl 2,3-bis(sulfanyl)butanedioate in the synthesis of complex organic molecules. Another area of interest is the development of new coordination chemistry complexes using Dimethyl 2,3-bis(sulfanyl)butanedioate as a ligand. Finally, more research is needed to fully understand the mechanism of action of Dimethyl 2,3-bis(sulfanyl)butanedioate and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, Dimethyl 2,3-bis(sulfanyl)butanedioate is a sulfur-containing compound that has shown promise in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully explore the potential of Dimethyl 2,3-bis(sulfanyl)butanedioate in organic synthesis, coordination chemistry, and other fields of chemistry.
合成法
The synthesis of Dimethyl 2,3-bis(sulfanyl)butanedioate involves the reaction of dimethyl maleate with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place at room temperature and yields Dimethyl 2,3-bis(sulfanyl)butanedioate as a white crystalline solid. The purity of Dimethyl 2,3-bis(sulfanyl)butanedioate can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Dimethyl 2,3-bis(sulfanyl)butanedioate has been used in various scientific research applications, including as a building block for the synthesis of other sulfur-containing compounds. It has also been used as a ligand in coordination chemistry studies, where it forms stable complexes with metal ions. In addition, Dimethyl 2,3-bis(sulfanyl)butanedioate has been studied for its potential as a reducing agent in organic synthesis.
特性
CAS番号 |
17660-57-0 |
|---|---|
分子式 |
C30H30EuF21O6 |
分子量 |
210.3 g/mol |
IUPAC名 |
dimethyl 2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C6H10O4S2/c1-9-5(7)3(11)4(12)6(8)10-2/h3-4,11-12H,1-2H3 |
InChIキー |
VVOFTOVXFWLOAY-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(C(=O)OC)S)S |
正規SMILES |
COC(=O)C(C(C(=O)OC)S)S |
同義語 |
Di-Me-meso-DMSA DiMeDMSA dimercaptosuccinic acid dimethyl ester dimethyl dimercaptosuccinic acid dimethyl mercaptosuccinate dimethyl mercaptosuccinate, (R*,S*)-isomer mercaptosuccinic acid dimethyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)




![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)

